CDTA DISODIUM SALT

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metal Chelation and Catalysis

CyDTA's ability to chelate metal ions makes it valuable in catalysis research. By complexing with a metal catalyst, CyDTA can influence its activity, selectivity, and stability. Studies have explored CyDTA's role in various catalytic processes, including:

- Asymmetric catalysis: CyDTA ligands derived from the chiral form of cyclohexane-1,2-diamine have shown promise in promoting stereoselective reactions, crucial for synthesizing enantiopure compounds . For example, CyDTA-based ligands have been used in the Jacobsen epoxidation, a reaction that generates chiral epoxides with high enantioselectivity [].

- Oxidation reactions: CyDTA complexes with metal catalysts like copper have been investigated for their ability to activate peroxide oxidants, leading to efficient and selective oxidation of organic substrates [].

Lanthanide Separations

CyDTA's ability to differentiate between lanthanide ions based on their size and electronic properties makes it a potential candidate for lanthanide separations. Lanthanides are a group of elements with similar chemical properties, making their separation challenging. Studies have investigated CyDTA for separating specific lanthanides for applications in:

- Magnetic materials: Certain lanthanides are crucial components of advanced magnetic materials. CyDTA could aid in the purification of these elements for improved material performance [].

- Biological imaging: Lanthanide ions with unique luminescence properties are used in biological imaging techniques. Selective separation of these lanthanides using CyDTA could facilitate the development of targeted imaging probes [].

CDTA disodium salt, scientifically known as trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid disodium salt, is a chelating agent with the molecular formula and a molecular weight of 390.3 g/mol. It is recognized for its ability to form stable complexes with metal ions, making it valuable in various chemical and biological applications. The compound is commonly referred to by several synonyms, including NA2-DCTA and Hexaver disodium salt .

where represents a metal ion and represents the disodium salt of CDTA. This reaction highlights the compound's utility in sequestering metal ions from solutions, which is essential in both analytical chemistry and biochemistry.

The biological activity of CDTA disodium salt is significant due to its chelating properties. It has been shown to effectively bind metal ions that can be toxic in excess amounts, such as lead and cadmium, thus playing a role in detoxification processes. In studies involving animal models, CDTA has demonstrated protective effects against heavy metal toxicity by facilitating the excretion of these metals through urine . Additionally, it has applications in the medical field for treating conditions related to metal overload.

CDTA disodium salt can be synthesized through several methods, including:

- Neutralization Reaction: The synthesis often involves the neutralization of trans-1,2-diaminocyclohexane-tetraacetic acid with sodium hydroxide or sodium carbonate.

- Ion Exchange Method: This method involves passing a solution of the tetraacetic acid through an ion exchange resin that exchanges protons for sodium ions.

- Direct Synthesis from Precursors: Another method includes the direct synthesis from appropriate precursors under controlled conditions to ensure the formation of the desired disodium salt .

CDTA disodium salt has a broad range of applications across various fields:

- Analytical Chemistry: Used as a chelating agent for titrations involving metal ions.

- Pharmaceuticals: Employed in formulations to enhance drug stability by binding metal contaminants.

- Environmental Science: Utilized in remediation processes to remove heavy metals from contaminated water sources.

- Agriculture: Acts as a micronutrient carrier in fertilizers to improve nutrient availability to plants .

Research on interaction studies involving CDTA disodium salt focuses on its ability to interact with various metal ions and biological systems. Studies have shown that CDTA can effectively reduce the bioavailability of toxic metals by forming stable complexes, thus minimizing their harmful effects on living organisms. Furthermore, its interactions with essential metals like calcium and magnesium are crucial for understanding its role in biological systems and potential nutritional impacts .

Several compounds share structural similarities with CDTA disodium salt, primarily other chelating agents. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethylenediaminetetraacetic acid disodium salt | C10H14N2Na2O8 | Widely used for chelation therapy; forms stable complexes with heavy metals. |

| N,N,N',N'-Tetraacetic acid | C8H12N2O8 | Less effective than CDTA for certain metal ions; simpler structure. |

| Diethylenetriaminepentaacetic acid | C14H23N3O10 | More complex structure; higher affinity for certain transition metals. |

| 1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid | C14H20N2O8 | Parent compound of CDTA; less soluble compared to its disodium salt form. |

CDTA disodium salt stands out due to its unique cyclohexane structure which enhances its solubility and stability compared to other chelating agents . Its ability to form stable complexes with a wide variety of metal ions makes it particularly versatile in both industrial and laboratory settings.

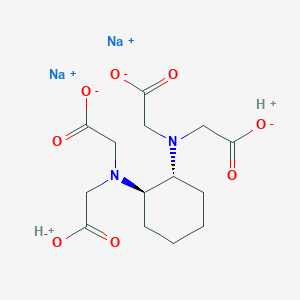

Cyclohexanediaminetetraacetic acid disodium salt represents a hexadentate aminopolycarboxylic chelating agent with the molecular formula C14H20N2Na2O8 and a molecular weight of 390.3 grams per mole [1] [2] [3]. The compound features a trans-1,2-cyclohexanediamine backbone with four acetate groups strategically positioned to facilitate metal ion coordination [2]. The molecular structure consists of a cyclohexane ring with two amino groups at positions 1 and 2, each substituted with two acetate groups, creating a sophisticated chelating framework [2]. In the disodium salt form, two of the carboxylic acid groups are deprotonated and neutralized with sodium ions, resulting in the characteristic ionic composition [2]. The compound is also known by several synonyms including Hexaver disodium salt, Titriplex IV, and Idranal IV [1] [3] [4].

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as disodium 2-[[(1R,2R)-2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate [2]. The stereochemistry of the cyclohexane ring is crucial to the compound's chelating properties, with the trans configuration providing optimal spatial arrangement for metal coordination [5] [6]. The molecular architecture includes strategically positioned functional groups that create multiple coordination sites, enabling the formation of stable metal complexes [2] [7].

| Property | Value |

|---|---|

| Chemical Name | Cyclohexanediaminetetraacetic acid disodium salt |

| CAS Number | 57137-35-6 |

| Molecular Formula | C14H20N2Na2O8 |

| Molecular Weight | 390.3 g/mol |

| MDL Number | MFCD00151724 |

| InChI Key | TVTLKUMLAQUFAS-HSTMFJOWSA-L |

Crystalline Structure and Morphology

The crystalline structure of cyclohexanediaminetetraacetic acid disodium salt exhibits a complex three-dimensional arrangement that reflects its chelating capabilities [6]. X-ray crystallographic studies of related cyclohexanediaminetetraacetic acid complexes have revealed coordination geometries ranging from eight-coordinate square antiprismatic to nine-coordinate tricapped trigonal prismatic conformations [6]. The crystal structure demonstrates the flexibility of the cyclohexane backbone in accommodating various metal coordination environments while maintaining structural integrity [6].

The morphological characteristics of the compound include its appearance as a white to off-white crystalline powder [8] [5]. The crystalline habit is influenced by the presence of sodium ions and the hydrogen bonding network formed by the carboxylate groups [9]. Thermal analysis studies indicate that the compound maintains its crystalline structure up to temperatures exceeding 200 degrees Celsius, at which point decomposition begins [10] [5]. The crystal packing is stabilized by intermolecular hydrogen bonds and electrostatic interactions between the carboxylate anions and sodium cations [9].

Differential thermal analysis has shown that the compound exhibits characteristic endothermic transitions associated with dehydration processes, followed by exothermic decomposition at higher temperatures [11]. The crystalline structure analysis reveals that the cyclohexane ring adopts predominantly chair conformations in the solid state, which contributes to the overall stability of the crystal lattice [12] [13].

Physical Properties and Stability Parameters

Cyclohexanediaminetetraacetic acid disodium salt demonstrates remarkable thermal stability under normal storage conditions [14] [15]. The compound remains stable at room temperature and shows no significant decomposition below 200 degrees Celsius [10] [5]. Thermogravimetric analysis reveals that the compound undergoes initial mass loss associated with surface moisture removal, followed by more substantial decomposition at elevated temperatures [16] [11].

The physical state of the compound at room temperature is solid, presenting as a white to almost white powder with crystalline characteristics [8] [5]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates proper storage conditions [11]. The density of aqueous solutions varies with concentration, with a 0.1 molar solution exhibiting a density of approximately 1.025 grams per cubic centimeter at 20 degrees Celsius [14].

Stability studies have demonstrated that aqueous solutions of the compound remain chemically stable over extended periods when stored under appropriate conditions [14] [15]. The compound shows resistance to bacterial and fungal degradation, making it suitable for long-term storage in aqueous formulations [15]. However, exposure to strong oxidizing agents or extreme pH conditions may result in gradual decomposition [14] [17].

| Physical Property | Value |

|---|---|

| Physical State (20°C) | Solid |

| Appearance | White to off-white powder |

| Melting Point | >200°C (decomposes) |

| Density (0.1M solution) | 1.025 g/cm³ at 20°C |

| Storage Temperature | Room temperature (recommended <15°C) |

| Hygroscopicity | Hygroscopic |

| Thermal Stability | Stable to 200°C |

Solubility Characteristics in Various Media

The solubility profile of cyclohexanediaminetetraacetic acid disodium salt varies significantly across different solvent systems and pH conditions [14] [18] [19]. In water at 25 degrees Celsius, the compound demonstrates good solubility, forming clear, colorless solutions [8] [14]. The aqueous solubility is enhanced by the presence of the sodium ions, which increase the ionic character of the molecule and promote hydration [20].

The pH of saturated aqueous solutions typically ranges from 6.2 to 9.0, indicating the slightly alkaline nature of the compound [8] [14]. In alkaline conditions, particularly in dilute sodium hydroxide solutions, the solubility increases substantially due to complete deprotonation of the remaining carboxylic acid groups [5]. Conversely, in acidic conditions below pH 3, the solubility decreases significantly as the carboxylate groups become protonated [18] [19].

The compound exhibits limited solubility in organic solvents, reflecting its highly polar and ionic nature [5]. Studies have shown that the solubility in physiological pH conditions remains adequate for most analytical and chelation applications [19]. The temperature dependence of solubility follows typical patterns for ionic compounds, with increasing solubility at elevated temperatures [21].

| Solvent/Medium | Solubility | pH of Saturated Solution |

|---|---|---|

| Water (25°C) | Soluble | 6.2-9.0 |

| Dilute Sodium Hydroxide | Highly soluble | >10 |

| Physiological pH (7.4) | Moderately soluble | ~7.4 |

| Acidic conditions (pH <3) | Limited solubility | <3 |

| Alkaline conditions (pH >8) | Good solubility | 8-11 |

Conformational Analysis and Molecular Rigidity

The conformational behavior of cyclohexanediaminetetraacetic acid disodium salt is dominated by the dynamic properties of the cyclohexane ring system [12] [13]. The six-membered ring exhibits characteristic chair-chair interconversion, although the presence of bulky substituents at the 1,2-positions influences this flexibility [12] [13]. Theoretical studies have shown that the trans-disubstituted cyclohexane ring can adopt conformations that minimize steric interactions between the large aminocarboxylate substituents [13] [22].

Nuclear magnetic resonance spectroscopic investigations reveal that the compound exists in solution as a dynamic mixture of conformational states [13] [23]. The chair conformation remains the predominant form, but ring-flipping motions occur on the nuclear magnetic resonance timescale [12] [13]. The conformational preference is influenced by the electronic and steric properties of the aminocarboxylate substituents [13].

Molecular dynamics simulations have demonstrated that the conformational flexibility of the cyclohexane backbone contributes to the compound's ability to adjust its geometry for optimal metal coordination [7] [13]. The entropy associated with conformational freedom plays a significant role in the thermodynamics of metal complex formation [13]. The trans configuration of the diamine substituents provides the most favorable arrangement for chelation while maintaining reasonable conformational mobility [13] [22].

The molecular rigidity is intermediate between fully flexible acyclic chelators and completely rigid macrocyclic systems [7] [24]. This balance allows the compound to adapt to different metal coordination requirements while providing sufficient preorganization to enhance binding affinity [7] [24]. Computational studies suggest that the cyclohexane ring restricts the available conformational space compared to ethylenediamine-based chelators, leading to enhanced selectivity in metal binding [7] [24].

Comparative Analysis with Related Aminopolycarboxylic Chelators

Cyclohexanediaminetetraacetic acid disodium salt exhibits distinct advantages when compared to other aminopolycarboxylic chelating agents [25] [24] [26]. The stability constant for iron(III) complexation is 25.7, which is comparable to ethylenediaminetetraacetic acid (25.1) but lower than diethylenetriaminepentaacetic acid (28.0) [25] [7]. However, the cyclohexane backbone provides unique structural features that differentiate it from linear analogs [25] [24].

When compared to ethylenediaminetetraacetic acid, cyclohexanediaminetetraacetic acid demonstrates superior performance in certain applications due to its enhanced conformational constraints [18] [19]. The chelating effectiveness for dissolving inorganic compounds ranks cyclohexanediaminetetraacetic acid approximately equal to ethylenediaminetetraacetic acid, both superior to other aminopolycarboxylic acids such as hydroxyethylethylenediaminetriacetic acid [18] [19].

The hexadentate nature of cyclohexanediaminetetraacetic acid places it in the same category as ethylenediaminetetraacetic acid, providing six coordination sites for metal binding [25] [24]. This contrasts with pentadentate chelators like hydroxyethylethylenediaminetriacetic acid or tetradentate agents such as nitrilotriacetic acid [25] [24]. The additional rigidity imposed by the cyclohexane ring system enhances the preorganization of the chelating sites, potentially leading to improved selectivity [7] [24].

| Chelating Agent | Molecular Formula | Stability Constant (Fe³⁺) | Chelating Ability | Ring Structure |

|---|---|---|---|---|

| Cyclohexanediaminetetraacetic acid | C14H22N2O8 | 25.7 | Hexadentate | Cyclohexane |

| Ethylenediaminetetraacetic acid | C10H16N2O8 | 25.1 | Hexadentate | Ethylene |

| Diethylenetriaminepentaacetic acid | C14H23N3O10 | 28.0 | Octadentate | Ethylene |

| Hydroxyethylethylenediaminetriacetic acid | C10H18N2O7 | 19.8 | Pentadentate | Ethylene |

| Nitrilotriacetic acid | C6H9NO6 | 15.9 | Tetradentate | None |

Structural Advantages of Cyclohexane Ring Configuration

The cyclohexane ring configuration in cyclohexanediaminetetraacetic acid disodium salt provides several structural advantages over linear aminopolycarboxylic chelators [13] [22]. The six-membered ring system imposes geometric constraints that enhance the preorganization of the chelating groups, leading to improved metal binding efficiency [7] [13]. The chair conformation of the cyclohexane ring positions the aminocarboxylate substituents in an optimal spatial arrangement for metal coordination [12] [13].

The rigidity introduced by the cyclohexane backbone reduces the conformational entropy penalty associated with metal complex formation [13]. This preorganization effect contributes to enhanced binding constants and improved selectivity compared to more flexible linear analogs [7] [13]. The trans-1,2-disubstitution pattern ensures that the chelating groups are positioned on opposite faces of the ring, maximizing their accessibility for metal coordination [13] [22].

The cyclohexane ring system also provides enhanced stability against thermal and chemical degradation compared to ethylene-bridged analogs [17] [15]. The increased steric bulk around the coordination sites may offer protection against competitive binding or displacement reactions [13]. Studies have demonstrated that the cyclohexane-based structure maintains its chelating efficiency across a broader pH range than corresponding linear chelators [18] [19].

The conformational properties of the cyclohexane ring allow for adaptive binding to metals of different sizes and coordination preferences [13]. The ring-flipping motion provides a mechanism for adjusting the chelator geometry to accommodate various metal ions while maintaining high binding affinity [12] [13]. This structural flexibility, combined with the inherent rigidity of the ring system, creates an optimal balance for effective metal chelation [7] [13].

The laboratory-scale synthesis of cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid disodium salt follows a well-established multi-step process that begins with trans-1,2-diaminocyclohexane as the primary starting material [1]. The synthetic route employs a systematic approach involving neutralization, carboxymethylation, and salt formation stages.

The initial step involves dissolving 1,2-diaminocyclohexane (26 grams, 1 mole) in concentrated hydrochloric acid (200 milliliters) to create a homogeneous reaction medium [1]. This preparation ensures complete dissolution of the starting material and provides the necessary acidic environment for subsequent reactions. The dissolution process typically requires 30 minutes at room temperature with adequate stirring to achieve complete homogeneity.

The carboxymethylation reaction represents the core transformation in the synthetic sequence. Chloroacetic acid (85 grams) is first neutralized with a 10% aqueous solution of tetramethylammonium hydroxide (135 grams) at controlled temperatures between 0°C and 10°C [1]. This neutralization step prevents excessive heat generation and maintains optimal reaction conditions. The diaminocyclohexane solution is then added to the neutralized reaction mixture, and the combined system is heated to 100°C for one hour with continuous stirring.

During the carboxymethylation phase, each amino group undergoes alkylation with two chloroacetic acid molecules, resulting in the formation of four carboxymethyl substituents attached to the cyclohexane diamino framework [1]. The reaction proceeds through nucleophilic substitution mechanisms, where the amino nitrogen atoms attack the electrophilic carbon centers of the chloroacetic acid derivatives.

Following the carboxymethylation reaction, the product mixture undergoes acidification using concentrated hydrochloric acid to achieve a final pH between 2 and 3 [1]. This acidification step promotes precipitation of the cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid as crystalline material. The precipitation process is facilitated by cooling the reaction mixture to room temperature and allowing adequate time for crystal formation.

The recovery yield for laboratory-scale synthesis typically ranges from 75% to 85%, depending on reaction conditions and purification methods employed [1]. The crystalline product obtained from the acidification step contains the free acid form of the chelating agent, which serves as the precursor for subsequent salt formation.

Industrial Production Processes

Industrial-scale production of cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid disodium salt requires significant modifications to laboratory procedures to accommodate larger batch sizes and enhanced process control requirements [2] [3]. Industrial facilities typically operate with batch sizes ranging from 500 to 2000 kilograms, utilizing reactor volumes between 2000 and 10000 liters [2].

The industrial production process maintains the fundamental synthetic strategy while incorporating advanced process control systems and automated monitoring capabilities [4]. Temperature control systems provide precision within ±2-5°C, compared to the ±1°C control achievable at laboratory scale [2]. This expanded tolerance accommodates the heat transfer limitations inherent in large-scale reactors while maintaining acceptable product quality.

Modern industrial facilities employ automated pH control systems to replace manual adjustments used in laboratory settings [2]. These systems utilize continuous monitoring probes and automated dosing equipment to maintain optimal pH conditions throughout the carboxymethylation and precipitation stages. The automation reduces operator error and improves batch-to-batch consistency.

Heat transfer considerations become critical factors in industrial-scale operations due to the larger reactor volumes and reduced surface area to volume ratios [2]. Industrial reactors incorporate enhanced heat exchanger designs and improved agitation systems to overcome mass transfer limitations that can affect reaction kinetics and product quality.

Processing time per batch in industrial settings extends to 12-24 hours, compared to the shorter timeframes achievable at laboratory scale [2]. This extended processing time accounts for the slower heat transfer rates, longer mixing times required for homogenization, and more gradual temperature ramping necessary for large-scale operations.

Industrial facilities typically achieve yields of 70-80%, which represents a decrease from laboratory-scale yields due to the challenges associated with process intensification and scale-up effects [2]. However, the larger batch sizes result in significantly higher absolute quantities of product per production cycle.

Quality control systems in industrial production incorporate statistical process control methods to monitor critical process parameters and ensure consistent product quality [2]. These systems track temperature profiles, pH values, reaction times, and analytical results to identify trends and prevent quality deviations.

Starting Materials and Precursor Chemistry

The primary starting material for cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid disodium salt synthesis is trans-1,2-diaminocyclohexane, which must meet stringent purity requirements exceeding 99% to ensure acceptable final product quality [1] [5]. The stereochemical configuration of the diaminocyclohexane precursor directly influences the chelating properties and stability constants of the final product.

Trans-1,2-diaminocyclohexane can be obtained through several synthetic routes, with the most common approach involving the resolution of racemic mixtures using chiral acids [5]. The resolution process typically employs L-tartaric acid to form diastereomeric salts that can be separated through fractional crystallization. The resolved (R,R)-trans-1,2-diaminocyclohexane is then liberated from the tartrate salt through base treatment.

Alternative preparation methods for trans-1,2-diaminocyclohexane include catalytic hydrogenation of o-phenylenediamine derivatives and reduction of cyclic diamide precursors [6]. These methods may offer advantages in terms of stereoselectivity and overall yield, but require specialized catalysts and reaction conditions.

Chloroacetic acid serves as the carboxymethylating agent and must be of high purity to prevent introduction of impurities that could affect the final product quality [1]. Commercial chloroacetic acid typically contains trace amounts of dichloroacetic acid and other halogenated impurities that must be controlled within acceptable limits.

Tetramethylammonium hydroxide functions as the neutralizing base for chloroacetic acid and provides a controlled environment for the subsequent carboxymethylation reaction [1]. The choice of this particular base offers advantages in terms of reaction selectivity and ease of product isolation compared to alternative basic reagents.

Hydrochloric acid and sodium hydroxide serve as pH adjustment reagents throughout the synthetic process [1]. The purity and concentration of these reagents must be carefully controlled to ensure reproducible reaction conditions and consistent product quality.

Water quality represents a critical consideration in the synthesis, as trace metal contaminants can interfere with the chelating properties of the final product [7]. Deionized water with conductivity below 1 microsiemens per centimeter is typically required for all process steps to minimize metal contamination.

Synthetic Strategy from 1,2-Diaminocyclohexane

The synthetic strategy for cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid disodium salt follows a stepwise approach that maximizes the formation of the desired tetraacetic acid derivative while minimizing side reactions and impurity formation [1] [8]. The strategy capitalizes on the nucleophilic properties of the primary amino groups in 1,2-diaminocyclohexane to achieve selective carboxymethylation.

The initial stage involves preparation of the diaminocyclohexane substrate in a suitable reaction medium that facilitates subsequent transformations [1]. Dissolution in concentrated hydrochloric acid serves multiple purposes: it provides a homogeneous reaction environment, protects the amino groups through protonation, and establishes the appropriate ionic strength for optimal reaction kinetics.

The carboxymethylation strategy employs a sequential approach where chloroacetic acid is first neutralized to generate the corresponding carboxylate anion [1]. This neutralization step prevents premature reaction between the acid and the amino groups while creating the optimal nucleophilic species for the desired substitution reaction.

The reaction mechanism proceeds through nucleophilic substitution of chloride by the amino nitrogen atoms [9]. Each amino group undergoes bis-carboxymethylation, resulting in the formation of four carboxyl-containing side chains attached to the cyclohexane framework. The reaction conditions are optimized to promote complete substitution while minimizing competing reactions such as hydrolysis of the chloroacetic acid.

Temperature control during the carboxymethylation phase is critical for achieving optimal yields and selectivity [1]. The elevated temperature of 100°C provides sufficient activation energy for the substitution reactions while remaining below the decomposition temperature of the reactants and products.

The reaction time of one hour represents an optimized balance between reaction completion and prevention of side reactions [1]. Shorter reaction times may result in incomplete carboxymethylation, while extended reaction periods can lead to degradation of the desired product or formation of unwanted byproducts.

The acidification strategy employed for product isolation takes advantage of the pH-dependent solubility characteristics of the tetraacetic acid derivative [1]. At pH values below 3, the fully protonated form of the acid exhibits reduced solubility, facilitating precipitation and separation from the reaction medium.

Carboxymethylation Reaction Mechanisms

The carboxymethylation reaction mechanism for the synthesis of cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid involves nucleophilic substitution reactions between the amino groups of 1,2-diaminocyclohexane and activated carboxymethyl species [9] [10]. The mechanism proceeds through a series of SN2-type substitution reactions that result in the sequential attachment of carboxymethyl groups to each nitrogen atom.

The initial step involves the formation of the carboxymethylating agent through neutralization of chloroacetic acid with tetramethylammonium hydroxide [1]. This neutralization generates the tetramethylammonium chloroacetate salt, which exists in equilibrium with the free carboxylate anion and chloroacetic acid. The presence of the tetramethylammonium cation helps stabilize the carboxylate anion and facilitates its nucleophilic character.

The first carboxymethylation event occurs when the primary amino group of 1,2-diaminocyclohexane attacks the electrophilic carbon atom of chloroacetic acid or its activated derivatives [9]. The reaction proceeds through a concerted mechanism where bond formation between nitrogen and carbon occurs simultaneously with the departure of the chloride leaving group. This mechanism is consistent with the observed stereochemical retention and the second-order kinetics typical of SN2 reactions.

Following the initial carboxymethylation, the resulting secondary amine undergoes a second nucleophilic substitution to attach an additional carboxymethyl group [9]. The second substitution typically proceeds more slowly than the first due to the reduced nucleophilicity of the secondary amine compared to the primary amine. However, the reaction conditions are optimized to ensure complete bis-carboxymethylation of both amino groups.

The reaction mechanism is influenced by the pH of the reaction medium, which affects the protonation state of the amino groups and the availability of nucleophilic species [10]. At the optimal pH conditions, the amino groups maintain sufficient nucleophilicity while the carboxymethylating agents retain their electrophilic character.

Temperature effects on the reaction mechanism include increased molecular motion and collision frequency, which enhance the rate of nucleophilic attack [1]. The elevated temperature of 100°C provides sufficient thermal energy to overcome the activation barrier for the substitution reactions while maintaining reasonable reaction rates.

The stereochemical outcome of the carboxymethylation reactions preserves the trans configuration of the original diaminocyclohexane substrate [8]. This stereochemical retention is consistent with the SN2 mechanism and contributes to the specific chelating properties of the final product.

Side reactions during carboxymethylation may include hydrolysis of chloroacetic acid and competing reactions with water or hydroxide ions [1]. These side reactions are minimized through careful control of reaction conditions, including temperature, pH, and reaction time.

Salt Formation and Purification Techniques

The conversion of cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid to its disodium salt form requires careful control of neutralization conditions to ensure complete salt formation while maintaining product purity [1] [11]. The salt formation process begins with the isolation of the free acid form through controlled acidification and precipitation.

The initial acidification step employs concentrated hydrochloric acid to reduce the pH of the reaction mixture to approximately 2-3 [1]. At this pH, the tetraacetic acid exists predominantly in its fully protonated form, which exhibits reduced solubility in aqueous media. The precipitation occurs gradually as the solution cools, allowing for the formation of well-formed crystals that facilitate subsequent purification steps.

Filtration of the precipitated acid requires appropriate filtration media and washing procedures to remove residual impurities [1]. The crystalline material is typically washed with cold water to remove soluble salts and then with ethanol to remove organic impurities. The washing process must be conducted carefully to prevent dissolution of the product while ensuring adequate impurity removal.

The neutralization step for salt formation employs stoichiometric quantities of sodium hydroxide to convert the free acid to the disodium salt [1]. The neutralization is typically conducted in aqueous solution with careful monitoring of pH to ensure complete conversion without excess base. The target pH for optimal salt formation ranges from 6 to 8, depending on the specific application requirements.

The disodium salt formation involves the replacement of two acidic hydrogen atoms from the carboxyl groups with sodium cations [11]. This exchange alters the solubility characteristics of the compound, making it more water-soluble and suitable for aqueous applications. The salt form also exhibits enhanced stability compared to the free acid under certain storage conditions.

Crystallization of the disodium salt can be achieved through controlled evaporation of the aqueous solution or through cooling crystallization techniques [12]. The crystallization conditions, including temperature, concentration, and cooling rate, influence the crystal morphology and hydration state of the final product.

Purification techniques for the disodium salt may include recrystallization from appropriate solvents, ion-exchange chromatography, or selective precipitation methods [12]. Recrystallization typically employs water or water-alcohol mixtures as solvents, with the choice depending on the solubility characteristics and desired purity level.

Quality control during salt formation and purification involves monitoring of pH, conductivity, and analytical composition [13]. These parameters provide real-time feedback on the progress of the salt formation reaction and help ensure consistent product quality.

The final drying step removes residual water and solvents to achieve the desired moisture content [1]. Vacuum drying at controlled temperatures minimizes thermal degradation while ensuring adequate moisture removal. The drying conditions must be optimized to prevent dehydration of any crystal water that may be part of the desired product form.

Crystallization and Hydration States

Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid disodium salt can exist in multiple crystalline forms and hydration states, each exhibiting distinct physicochemical properties and stability characteristics [14] [15]. The most commonly encountered forms include the anhydrous disodium salt, the monohydrate, and the dihydrate forms.

The anhydrous disodium salt form has a molecular formula of C₁₄H₂₀N₂Na₂O₈ and a molecular weight of 390.30 grams per mole [16]. This form typically exhibits decomposition temperatures above 200°C and demonstrates hygroscopic behavior under ambient humidity conditions. The anhydrous form is generally preferred for applications requiring maximum concentration of active ingredient per unit mass.

The monohydrate form, with the molecular formula C₁₄H₂₂N₂O₈·H₂O, incorporates one molecule of water per molecule of the chelating agent [17] [18]. This form has a molecular weight of 364.35 grams per mole when calculated as the free acid monohydrate. The monohydrate exhibits melting points in the range of 213-216°C and water content between 4.8-5.6% by weight.

The dihydrate form contains two molecules of water per molecule of the disodium salt, resulting in the molecular formula C₁₄H₂₀N₂Na₂O₈·2H₂O and a molecular weight of 426.33 grams per mole. This form typically exhibits enhanced solubility in water compared to the anhydrous and monohydrate forms, making it suitable for applications requiring rapid dissolution.

The hydration state is influenced by crystallization conditions, including temperature, humidity, solvent composition, and cooling rate [14]. Controlled crystallization from aqueous solutions at different temperatures can selectively produce specific hydration states. Slow cooling typically favors the formation of well-hydrated forms, while rapid cooling may produce anhydrous or lower-hydrated forms.

The stability of different hydration states depends on environmental conditions such as temperature and relative humidity [14]. The monohydrate form generally exhibits good stability under normal storage conditions, while the dihydrate may lose water under low humidity conditions. Conversely, the anhydrous form readily absorbs moisture from humid environments.

X-ray crystallographic studies reveal distinct crystal structures for different hydration states [14]. The water molecules in hydrated forms typically participate in hydrogen bonding networks that stabilize the crystal lattice and influence the physical properties of the material.

Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis provide valuable information about the thermal behavior and dehydration characteristics of different hydration states [14]. These techniques can identify the temperatures at which water loss occurs and help characterize the thermal stability of each form.

The choice of hydration state for specific applications depends on factors such as solubility requirements, stability considerations, and processing conditions. The monohydrate form is commonly used for analytical applications due to its stability and well-defined composition, while higher hydration states may be preferred for aqueous formulations.

Quality Control Parameters and Specifications

Quality control parameters for cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid disodium salt encompass a comprehensive range of analytical tests designed to ensure product identity, purity, and performance characteristics [13] [18]. These specifications are typically based on pharmacopoeial standards and industry best practices for chelating agents.

The assay determination represents the primary quality control parameter and is typically performed using complexometric titration methods [18]. The specification requires a minimum assay of 99.0% when calculated on the anhydrous basis. The complexometric method involves titration with standardized metal ion solutions under controlled pH conditions, with appropriate indicators or instrumental endpoints.

Water content determination employs Karl Fischer methodology to quantify the moisture present in the product [18]. For the monohydrate form, the water content specification ranges from 4.8% to 5.6% by weight, corresponding to one molecule of water per molecule of the chelating agent. Accurate water content determination is critical for proper dosing calculations and stability assessments.

The pH specification for a 1% aqueous solution typically ranges from 6.0 to 7.0, ensuring that the product maintains appropriate alkalinity for most applications [18]. pH measurement is performed using calibrated pH meters with standardized buffer solutions to ensure accuracy and reproducibility.

Heavy metal contamination is controlled through atomic absorption spectroscopy or inductively coupled plasma techniques [18]. The specification typically limits heavy metals (calculated as lead) to no more than 10 milligrams per kilogram. This stringent limit ensures that the product does not introduce significant metal contamination that could interfere with its chelating function.

Iron content is specifically monitored due to its potential impact on product performance and stability [18]. The specification typically limits iron content to no more than 10 milligrams per kilogram, determined through atomic absorption spectroscopy or colorimetric methods.

Sulfated ash content provides an indication of inorganic impurities and is typically limited to no more than 0.1% by weight [18]. This test involves complete combustion of the sample followed by treatment with sulfuric acid and ignition to constant weight.

Chloride and sulfate content are monitored as residual impurities from the synthesis process [18]. Ion chromatography provides sensitive and selective determination of these anions, with typical specifications limiting chloride to no more than 50 milligrams per kilogram and sulfate to no more than 100 milligrams per kilogram.

The melting point specification provides confirmation of product identity and purity [18]. For the monohydrate form, the melting point typically ranges from 213°C to 216°C, determined using standardized melting point apparatus with appropriate temperature calibration.

Appearance specifications require the product to be a white crystalline powder, free from visible impurities or discoloration [18]. Visual inspection is performed under appropriate lighting conditions to detect any deviations from the expected appearance.

Solubility testing confirms the dissolution characteristics of the product in water and other relevant solvents [18]. The disodium salt form should be readily soluble in water, while the free acid form exhibits limited solubility.

Loss on drying specifications complement the water content determination by providing an alternative measure of volatile content [18]. This test is typically performed at elevated temperatures under controlled conditions and should not exceed 0.5% for anhydrous forms.

Microbiological testing may be required for certain applications, particularly those involving pharmaceutical or food-grade uses. Standard microbiological methods are employed to determine total aerobic microbial count, yeast and mold count, and specific pathogen absence.

Scale-up Considerations and Process Optimization

Scale-up from laboratory to industrial production of cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid disodium salt presents numerous technical challenges that require systematic optimization approaches [2] [19]. The scale-up process must address fundamental differences in heat transfer, mass transfer, mixing efficiency, and reaction kinetics that occur when transitioning from small-scale to large-scale operations.

Heat transfer limitations represent one of the most significant challenges in scale-up operations [2]. Laboratory-scale reactions benefit from rapid heat transfer due to high surface area to volume ratios, while industrial-scale reactors experience reduced heat transfer rates due to larger volumes and lower surface area to volume ratios. This limitation necessitates the implementation of enhanced heat exchanger designs and improved thermal management systems to maintain optimal reaction temperatures.

Mass transfer considerations become increasingly important at larger scales due to the longer diffusion paths and potential for concentration gradients within the reactor [2]. Industrial-scale operations require improved agitation systems and advanced impeller designs to ensure adequate mixing and prevent mass transfer limitations that could affect reaction rates and product quality.

Mixing efficiency challenges arise from the increased viscosity effects and longer mixing times required for homogenization in large-scale reactors [2]. The optimization of mixing parameters includes selection of appropriate agitator types, optimization of impeller speed and configuration, and consideration of reactor geometry to ensure uniform distribution of reactants and consistent reaction conditions.

Reaction kinetics may appear slower at industrial scale due to the combined effects of heat transfer limitations, mass transfer resistance, and mixing inefficiencies [2]. Process optimization strategies include extension of reaction times, optimization of temperature profiles, and implementation of advanced process control systems to compensate for these scale-up effects.

Temperature control systems for industrial-scale operations require enhanced capabilities compared to laboratory-scale systems [2]. Industrial reactors typically achieve temperature control within ±2-5°C compared to the ±1°C precision achievable at laboratory scale. Advanced control systems incorporating predictive algorithms and cascade control loops help maintain optimal temperature conditions despite the larger thermal mass and slower response times.

pH control automation becomes essential for industrial-scale operations due to the impracticality of manual pH adjustment for large batches [2]. Automated dosing systems with continuous pH monitoring provide consistent control throughout the reaction sequence and help ensure batch-to-batch reproducibility.

Crystallization control at industrial scale requires careful optimization of nucleation and crystal growth conditions to achieve desired crystal size distribution and morphology [2]. Seeded crystallization techniques may be employed to provide better control over crystal formation and improve filterability of the final product.

Filtration efficiency optimization involves selection of appropriate filtration equipment and optimization of filtration conditions to handle the larger volumes and potentially different crystal characteristics encountered at industrial scale [2]. The filtration area must be scaled appropriately to maintain reasonable processing times while ensuring adequate cake washing and product recovery.

Process analytical technology implementation provides real-time monitoring of critical process parameters and enables rapid response to process deviations [4]. In-line or at-line analytical techniques can monitor reaction progress, product formation, and impurity levels to optimize process conditions and ensure consistent product quality.

Environmental considerations become more significant at industrial scale due to the larger quantities of waste generated and the potential environmental impact [2]. Process optimization strategies include implementation of waste minimization techniques, development of recycling processes for solvents and reagents, and adoption of green chemistry principles to reduce environmental footprint.

Economic optimization involves balancing capital investment, operating costs, and production efficiency to achieve optimal return on investment [20]. Factors considered include equipment selection, energy efficiency, raw material utilization, waste disposal costs, and labor requirements.

Regulatory compliance considerations for industrial-scale production include adherence to Good Manufacturing Practice guidelines, implementation of quality systems, and validation of critical process parameters [4]. The scale-up process must demonstrate that the industrial process produces material equivalent in quality and performance to the laboratory-scale material.

Risk assessment protocols identify potential failure modes and their impact on product quality, safety, and environmental performance [2]. Failure Mode and Effects Analysis and other systematic risk assessment tools help identify critical control points and establish appropriate monitoring and control strategies.